7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione

Lipophilicity Physicochemical property Partition coefficient

7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione (CAS 81066-48-0) is the obligatory synthetic precursor to DIMBOA, the principal maize and wheat phytoalexin. Its 7-methoxy group raises computed logP to ~1.42—roughly 0.5 units higher than the des-methoxy parent—enhancing membrane permeability and purification behavior. This 1,4-benzoxazine-2,3-dione regioisomer also provides a TPSA of 72.30 Ų, fitting CNS drug-like space. Substituting the 7-methoxy derivative or using a 1,3-benzoxazine-2,4-dione regioisomer voids the DIBAL-H reduction pathway to DIMBOA and invalidates SAR. Purchase this specific compound to ensure synthetic success and accurate biological comparison.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 81066-48-0
Cat. No. B15435021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione
CAS81066-48-0
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=O)O2
InChIInChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4H,1H3,(H,10,11)
InChIKeyQOVKOXBSXVSRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione (CAS 81066-48-0): Core Structural and Procurement Baseline


7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione (CAS 81066-48-0) is a heterocyclic organic compound belonging to the 2,3-dioxo-1,4-benzoxazine class, with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol [1]. It features a benzene ring fused to a 1,4-oxazine ring bearing ketone groups at the 2- and 3-positions, with a methoxy substituent (-OCH₃) at the 7-position . The compound is primarily recognized as a synthetic intermediate, being the dehydro form of the naturally occurring cyclic hydroxamic acid DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), a key phytoalexin found in maize, wheat, and rye [2]. This structural relationship positions 7-methoxy-2H-1,4-benzoxazine-2,3(4H)-dione as a critical precursor in the synthesis of bioactive benzoxazinoids and their analogs for agrochemical and pharmacological research [2].

Why 7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione Cannot Be Interchanged with Other Benzoxazine-2,3-diones


Substituting 7-methoxy-2H-1,4-benzoxazine-2,3(4H)-dione with its closest analogs—such as the unsubstituted 4-hydroxy-2,3-dioxo-1,4-benzoxazine (dehydro-DIBOA, CAS 89898-78-2) or the 1,3-benzoxazine-2,4-dione regioisomer (CAS 37895-24-2)—is not a functionally equivalent procurement decision. The presence of the 7-methoxy group introduces a critical electron-donating effect that alters the aromatic ring's reactivity and the compound's lipophilicity, with the parent benzoxazine-2,3-dione exhibiting a computed logP of 0.89–0.91 [1], while the 7-methoxy derivative demonstrates a significantly higher computed logP of approximately 1.42–1.46 . This ~0.5 log unit increase directly impacts solubility, membrane permeability, and behavior in partition-based purification . Furthermore, the 7-methoxy derivative serves as the direct synthetic precursor to DIMBOA and its downstream analogs via chemoselective DIBAL-H reduction [2], a transformation that is structurally impossible for the des-methoxy or regioisomeric analogs. Selecting the wrong benzoxazine-2,3-dione risks synthetic pathway failure and invalid biological model comparisons, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione


Enhanced Lipophilicity (clogP) of 7-Methoxy Derivative vs. Unsubstituted Parent Benzoxazine-2,3-dione

The 7-methoxy substitution increases the computed octanol-water partition coefficient (clogP) by approximately 0.5 log units relative to the unsubstituted parent 2H-1,4-benzoxazine-2,3(4H)-dione. The parent compound has a reported logP of 0.89–0.91 , while the 7-methoxy derivative exhibits a computed clogP of approximately 1.42–1.46 . This represents a roughly 3-fold increase in lipophilicity, as each logP unit corresponds to a 10-fold change in the partition coefficient. This is a computed property supported by independent sources and is consistent with the established Hansch π constant for aromatic -OCH₃ substitution (+0.50).

Lipophilicity Physicochemical property Partition coefficient

Synthetic Accessibility: Direct DIBAL-H Reduction of 7-Methoxy-2,3-dioxo-1,4-benzoxazine to DIMBOA

7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione is the direct, structurally obligatory precursor for the synthesis of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA, the natural product) via chemoselective diisobutylaluminum hydride (DIBAL-H) reduction. The unsubstituted analog (dehydro-DIBOA) yields DIBOA, not DIMBOA [1]. The 7-methoxy substituent is retained throughout the transformation, making this compound the only synthetic entry point to the 7-methoxy-substituted natural product series. The DIBAL-H reduction pathway has been established as a general method for accessing the 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton from 2,3-dioxo precursors, with the 7-methoxy derivative specifically yielding DIMBOA in a three-step sequence from nitrophenols [1]. Furthermore, the reductive cyclization of ethyl 5-methoxy-2-nitrophenyl oxalate over 3% Pt(S)/C in acetic acid directly produces this 7-methoxy-2,3-dioxo-1,4-benzoxazine, with the methoxy-bearing substrate proceeding through the same catalytic hydrogenation pathway as the unsubstituted analog [2], confirming the methoxy group's compatibility with the synthetic sequence.

Chemoselective reduction Benzoxazinoid synthesis Natural product precursor

Topological Polar Surface Area (TPSA) Differentiation Between Regioisomeric Benzoxazine-diones

7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione (1,4-oxazine isomer, CAS 81066-48-0) has a reported topological polar surface area (TPSA) of 72.30 Ų . This differs from its 1,3-benzoxazine-2,4-dione regioisomer (CAS 37895-24-2), which shares the same molecular formula (C₉H₇NO₄) but has the carbonyl groups at positions 2,4 instead of 2,3 and the nitrogen and oxygen positions reversed in the oxazine ring. The positional difference of the carbonyl groups alters the spatial distribution of hydrogen bond acceptors, resulting in a different effective TPSA. TPSA is a critical predictor of oral bioavailability and blood-brain barrier penetration, with compounds exceeding 140 Ų generally considered poorly permeable. While both isomers fall below this threshold, the ~72.3 Ų value for the 1,4-isomer places it in an optimal range for CNS drug-like properties (typically <90 Ų) [1], whereas the regioisomer's distinct spatial arrangement of polar atoms may shift its PSA value and consequently its predicted ADME profile.

Polar surface area Drug-likeness Regioisomeric differentiation

Highest-Value Procurement Scenarios for 7-Methoxy-2H-1,4-benzoxazine-2,3(4H)-dione


Synthesis of DIMBOA and 7-Methoxy-Substituted Benzoxazinoid Natural Product Analogs

The compound is the direct precursor to DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), the predominant benzoxazinoid phytoalexin in maize and wheat [1]. Procurement of this 2,3-dioxo intermediate enables chemoselective DIBAL-H reduction to yield DIMBOA and its analogs for studying plant defense mechanisms, insect herbivory deterrence, and antimicrobial activity. The 7-methoxy group is retained in the final product and cannot be introduced post-reduction, making this compound the obligatory starting material for any DIMBOA-focused synthetic program.

Lipophilicity-Guided Agrochemical Lead Optimization Using 7-Methoxybenzoxazinone Scaffolds

Benzoxazinones are established natural herbicide models with phytotoxic and allelopathic activity [2]. The enhanced lipophilicity of the 7-methoxy derivative (~1.42 clogP vs. ~0.9 for the parent) directly addresses the lipophilicity-enhancement strategy employed in benzoxazinone herbicide optimization, where increased logP correlates with improved cuticular penetration and soil mobility [2]. The compound serves as a key scaffold for systematic SAR exploration at the 7-position, enabling researchers to probe how incremental lipophilicity changes affect herbicidal potency against target weed species such as Echinochloa crus-galli.

Regioisomer-Controlled Library Synthesis for CNS-Targeted Benzoxazine Chemical Probes

The TPSA of 72.30 Ų for this 1,4-benzoxazine-2,3-dione isomer positions it within the favorable CNS drug-like chemical space (TPSA < 90 Ų) [3]. For medicinal chemistry programs exploring benzoxazine-based CNS probes—such as muscarinic M4 receptor antagonists for Parkinson's disease or AMPA receptor modulators for cognitive enhancement—this specific regioisomer provides a distinct spatial arrangement of hydrogen bond acceptors compared to 1,3-benzoxazine-2,4-diones. Procurement of the correct regioisomer ensures that SAR data generated from synthetic modifications at positions 4, 6, or 8 accurately reflect the 1,4-benzoxazine pharmacophore geometry.

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